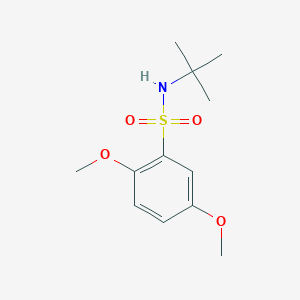

N-(tert-butyl)-2,5-dimethoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(tert-butyl)-2,5-dimethoxybenzenesulfonamide, commonly known as BDMBS, is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. BDMBS is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. In

Mechanism of Action

The mechanism of action of BDMBS involves the inhibition of carbonic anhydrase enzymes and dihydropteroate synthase. Carbonic anhydrase enzymes are responsible for catalyzing the conversion of carbon dioxide and water to bicarbonate and protons. The inhibition of carbonic anhydrase enzymes by BDMBS can lead to a disruption in acid-base balance in the body. Dihydropteroate synthase is involved in the biosynthesis of folate, which is essential for DNA synthesis and cell division. Inhibition of dihydropteroate synthase by BDMBS can lead to a disruption in folate biosynthesis and ultimately, cell death.

Biochemical and Physiological Effects:

BDMBS has been shown to have a number of biochemical and physiological effects. Inhibition of carbonic anhydrase enzymes by BDMBS can lead to a decrease in the production of bicarbonate ions, which can affect acid-base balance in the body. Inhibition of dihydropteroate synthase by BDMBS can lead to a decrease in the production of folate, which can affect DNA synthesis and cell division.

Advantages and Limitations for Lab Experiments

BDMBS has several advantages for use in lab experiments. It is a highly specific inhibitor of carbonic anhydrase enzymes and dihydropteroate synthase, which makes it a valuable tool for studying the role of these enzymes in biological systems. Additionally, BDMBS is stable and easy to handle, which makes it a convenient reagent for use in lab experiments.

However, BDMBS also has some limitations for use in lab experiments. It is relatively expensive compared to other sulfonamide derivatives, which can limit its use in large-scale experiments. Additionally, BDMBS has a relatively low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on BDMBS. One area of research could be the development of more efficient synthesis methods for BDMBS, which could make it more accessible for use in lab experiments. Another area of research could be the development of new derivatives of BDMBS with improved properties, such as increased solubility in water or higher specificity for certain enzymes. Additionally, BDMBS could be used to study the role of sulfonamides in other biological systems, such as the immune system or the central nervous system.

Synthesis Methods

The synthesis of BDMBS involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with tert-butylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and produces BDMBS as a white crystalline solid with a yield of approximately 70%.

Scientific Research Applications

BDMBS has been used extensively in scientific research as a tool to study the role of sulfonamides in biological systems. BDMBS has been shown to inhibit the activity of carbonic anhydrase enzymes, which play a key role in the regulation of acid-base balance in the body. BDMBS has also been used to study the role of sulfonamides in the inhibition of the enzyme dihydropteroate synthase, which is involved in the biosynthesis of folate.

properties

Product Name |

N-(tert-butyl)-2,5-dimethoxybenzenesulfonamide |

|---|---|

Molecular Formula |

C12H19NO4S |

Molecular Weight |

273.35 g/mol |

IUPAC Name |

N-tert-butyl-2,5-dimethoxybenzenesulfonamide |

InChI |

InChI=1S/C12H19NO4S/c1-12(2,3)13-18(14,15)11-8-9(16-4)6-7-10(11)17-5/h6-8,13H,1-5H3 |

InChI Key |

UQDCTSJHOFOGRC-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)OC)OC |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B273238.png)

![1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B273283.png)

![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273287.png)